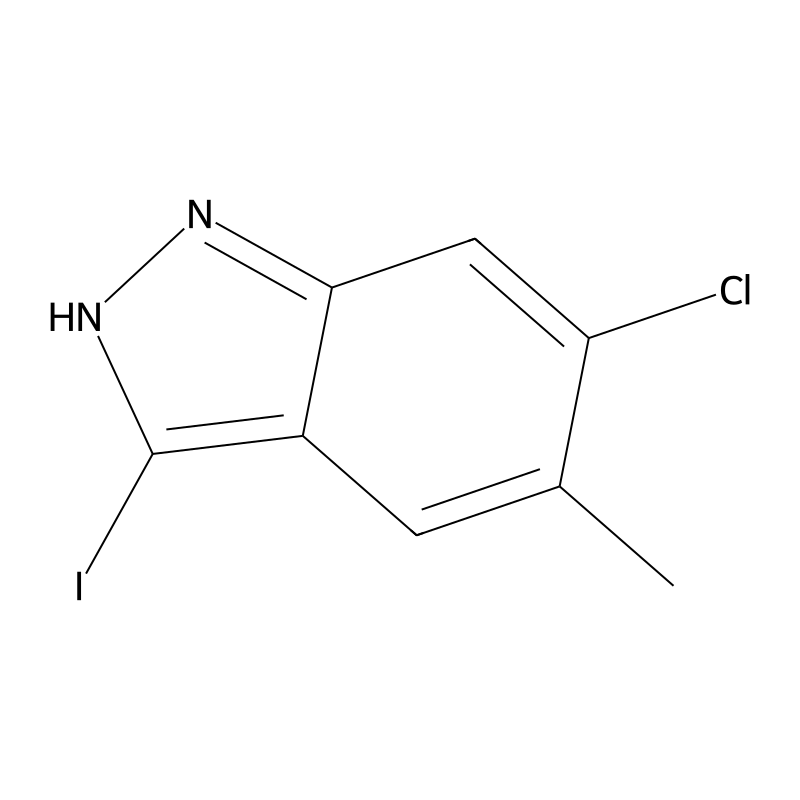6-Chloro-3-iodo-5-methyl-1H-indazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Chloro-3-iodo-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of chlorine and iodine substituents on its aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 254.5 g/mol. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
- Substitution Reactions: The chlorine and iodine atoms can be replaced by nucleophiles through nucleophilic substitution mechanisms, allowing for the synthesis of various derivatives.
- Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki or Heck reactions, which are useful for forming carbon-carbon bonds.
- Electrophilic Aromatic Substitution: The compound can also participate in electrophilic aromatic substitution due to its electron-rich indazole ring system.
These reactions enable the modification of the compound for various applications in synthetic chemistry and drug development .
Research indicates that 6-chloro-3-iodo-5-methyl-1H-indazole may exhibit notable biological activities, including:
- Anticancer Properties: Some studies suggest that compounds within the indazole family possess potential anticancer activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
- Antimicrobial Activity: There is evidence that halogenated indazoles can show antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms further .
The synthesis of 6-chloro-3-iodo-5-methyl-1H-indazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of Indazole Core: Initial synthesis begins with the formation of the indazole core through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Halogenation: The introduction of chlorine and iodine substituents can be achieved through halogenation reactions using reagents such as thionyl chloride for chlorination and iodine monochloride for iodination.
- Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .
6-Chloro-3-iodo-5-methyl-1H-indazole has several potential applications:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
- Chemical Research: It is utilized in organic synthesis as an intermediate for creating more complex molecules.
- Material Science: The compound's unique properties may also find applications in developing advanced materials or coatings .
Interaction studies with 6-chloro-3-iodo-5-methyl-1H-indazole often focus on its binding affinity to various biological targets. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, influencing their activity. Further investigation into these interactions could provide insights into its mechanism of action and potential therapeutic uses.
Similar Compounds
Several compounds share structural similarities with 6-chloro-3-iodo-5-methyl-1H-indazole. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Iodo-5-methylindazole | 885518-92-3 | 0.79 |
| 5-Chloro-3-methylindazole | 945265-09-8 | 0.90 |
| 6-Bromo-3-iodo-5-methylindazole | 1965309-01-6 | 0.85 |
| 5-Chloro-3-bromoindazole | 102735-84-2 | 0.87 |
These compounds exhibit varying degrees of similarity in structure and may possess similar biological activities or reactivity patterns. The unique combination of chlorine and iodine in 6-chloro-3-iodo-5-methylindazole sets it apart from these analogs, potentially influencing its pharmacological profile .








